molecular formula C14H13ClN2O B5822466 3-amino-4-chloro-N-(4-methylphenyl)benzamide

3-amino-4-chloro-N-(4-methylphenyl)benzamide

Cat. No.: B5822466
M. Wt: 260.72 g/mol
InChI Key: TYJILXHLAABZGF-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H13ClN2O and a molecular weight of 260.72 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-amino-4-chloro-N-(4-methylphenyl)benzamide involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction is typically carried out in a microflow system to optimize the reaction conditions and improve yield. The reaction conditions include the use of acetonitrile as a solvent and a temperature range of 25-50°C. The reaction is completed within 10 minutes, resulting in a yield of approximately 85.7% .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction parameters and improves the efficiency of the synthesis. The use of microreactor systems in industrial production helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-(4-methylphenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

3-amino-4-chloro-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-9-2-5-11(6-3-9)17-14(18)10-4-7-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJILXHLAABZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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